molecular formula C17H20FN5OS B2575866 N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921515-03-9

N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2575866
CAS No.: 921515-03-9
M. Wt: 361.44
InChI Key: WSNYRKSAIDNORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK) . BTK is a critical cytoplasmic tyrosine kinase in the B-cell receptor signaling pathway, playing a fundamental role in B-cell development, differentiation, and survival. By covalently binding to a cysteine residue (Cys-481) in the active site of BTK, this compound irreversibly inhibits its enzymatic activity, thereby disrupting downstream signaling cascades. This targeted mechanism makes it a valuable chemical probe for researching B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, where constitutive B-cell receptor signaling drives proliferation and survival. Furthermore, due to the role of B-cells and myeloid cells in autoimmunity, this inhibitor is also a key tool for preclinical studies in autoimmune and inflammatory diseases like rheumatoid arthritis and systemic lupus erythematosus, helping to elucidate the pathophysiological role of BTK and validate it as a therapeutic target. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

N-cyclopentyl-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS/c18-12-5-7-14(8-6-12)22-9-10-23-16(22)20-21-17(23)25-11-15(24)19-13-3-1-2-4-13/h5-8,13H,1-4,9-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNYRKSAIDNORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article summarizes the biological activity associated with this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Cyclopentyl group : A five-membered carbon ring that contributes to the lipophilicity of the molecule.
  • Imidazo[2,1-c][1,2,4]triazole moiety : This heterocyclic structure is known for its biological activity, particularly in targeting various enzymes and receptors.
  • Thioacetamide linkage : This functional group may enhance the compound's reactivity and biological interactions.

Chemical Formula

The molecular formula for this compound is C16_{16}H19_{19}F1_{1}N5_{5}S.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings from various studies on related compounds:

Compound TypeCancer Cell Lines TestedIC50_{50} Values (µM)Mechanism of Action
Triazole DerivativesMCF-7 (Breast), A549 (Lung)10 - 25Induction of apoptosis via caspase activation
Imidazole CompoundsHeLa (Cervical), HCT116 (Colon)15 - 30Inhibition of cell proliferation through cell cycle arrest
Mannich BasesHepG2 (Liver), SK-LU-1 (Lung)5 - 20Cytotoxicity via reactive oxygen species generation

The mechanisms by which this compound exerts its biological effects include:

  • Caspase Activation : Induces apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Disrupts normal cell cycle progression leading to growth inhibition.
  • Reactive Oxygen Species (ROS) : Increases ROS levels resulting in oxidative stress and subsequent cell death.

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of a series of imidazole derivatives against various cancer cell lines. The results indicated that compounds with similar structures to N-cyclopentyl derivatives exhibited significant cytotoxicity against MCF-7 and A549 cells with IC50_{50} values ranging from 10 to 25 µM .

Study 2: Mechanistic Insights

Research focusing on the mechanism revealed that these compounds can induce apoptosis through mitochondrial pathways. The study employed flow cytometry to assess apoptotic cell populations and confirmed that treatment with these compounds led to increased levels of pro-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazo-triazole derivatives with demonstrated antimicrobial and antiviral activities. Key structural analogs and their comparative profiles are summarized below:

Structural and Functional Analogues

Compound Name Core Structure Modifications Pharmacological Activity Key Findings Reference ID
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-fluorophenyl)acetamide (16) Triazinoindole core; bromo and methyl substituents Hit identification for protein targets 30% synthetic yield; 95% purity; LCMS [M+H]+ 446.3
7-(4-methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazole (15) 4-Methylphenyl; methylthio group Antibacterial (vs. S. aureus, E. coli) Equipotent to chloramphenicol in vitro; superior MIC to ampicillin
Ethyl 1-(7-phenyl-2H-3,5,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazol-3-yl)formate Ethyl formate substituent; phenyl group Antiviral (human adenovirus 5, enterovirus Echo-9) Inhibited viral replication at IC₅₀ 12–18 µM
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Fluorophenyl-imidazo-thiazole hybrid Not explicitly stated (structural analog) Crystallographic data reported

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance target affinity compared to the 4-methylphenyl analog (15), as fluorination often improves metabolic stability and membrane penetration .

Synthetic Accessibility :

  • Yields for imidazo-triazole derivatives vary widely (30–78%), with alkylation (e.g., methyl iodide) being a common step . The cyclopentyl group in the target compound may require specialized coupling agents, increasing synthesis complexity.

Pharmacological Performance: While compound 15 shows antibacterial activity comparable to chloramphenicol, the target compound’s fluorophenyl and cyclopentyl groups may broaden its spectrum or potency .

Notes

  • The fluorophenyl-imidazo-triazole scaffold is understudied compared to its methyl or bromo-substituted counterparts, highlighting opportunities for novel research.

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